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Compound of Interest

Compound Name:
5-Amino-2-bromo-3-

hydroxypyridine

Cat. No.: B11728943

Get Quote

Executive Summary & Structural Context
Compound: 5-Amino-2-bromo-3-hydroxypyridine Formula: C

H

BrN

O Exact Mass: 187.96 / 189.96 (1:1 Isotopic Ratio) SMILES:Nc1cc(O)c(Br)nc1[1]

This compound represents a highly functionalized pyridine scaffold. The presence of three

distinct heteroatom substituents (Br, OH, NH

) creates a unique electronic environment that requires precise spectral interpretation. Unlike its
2-amino analog, this isomer places the bromine atom adjacent to the ring nitrogen (C2) and the
amine at the meta position (C5), significantly altering the proton and carbon chemical shifts.

Structural Differentiation (Critical Check)
Researchers must first ensure they are not working with the regioisomer.
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Target (User): 5-Amino-2-bromo-3-hydroxypyridine (Br @ C2, NH

@ C5).

Common Isomer: 2-Amino-5-bromo-3-hydroxypyridine (NH

@ C2, Br @ C5).

Physicochemical Profile
Property

Value
(Predicted/Experimental)

Analytical Relevance

Molecular Weight 189.01 g/mol
Mass Spectrometry parent ion

confirmation.

pKa (Acidic) ~8.5 (Phenolic OH)

Mobile phase pH must be <6.5

for retention in reverse-phase

HPLC.

pKa (Basic) ~3.0 (Pyridine N)

Protonation occurs at low pH;

affects UV

.

LogP ~0.8 - 1.2
Moderate lipophilicity;

compatible with C18 columns.

Solubility DMSO, MeOH, Dilute Acid

DMSO-d

is the preferred solvent for

NMR to prevent exchange

broadening.

Spectral Data & Analysis
A. Mass Spectrometry (MS)
The mass spectrum provides the primary confirmation of the bromine incorporation.

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) or APCI.
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Parent Ion: The compound will exhibit a characteristic 1:1 doublet at m/z 189 (

Br) and m/z 191 (

Br) due to the natural abundance of bromine isotopes.

Fragmentation Pattern (MS/MS):

Loss of NH

(-17): Common in aminopyridines.

Loss of CO (-28): Characteristic of 3-hydroxypyridines (tautomeric pyridone character).

Loss of Br radical (-79/81): Observed in high-energy collisions.

B. Proton NMR ( H NMR)
Solvent: DMSO-d

(Recommended to observe OH/NH

protons). Frequency: 400 MHz or higher.

The aromatic region will show two distinct singlets (or narrow doublets) corresponding to H4

and H6.
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Proton Position

Chemical Shift
(

, ppm)

Multiplicity
Diagnostic
Logic

H4 C4-H 6.90 - 7.10
Doublet (

Hz)

Shielded.

Located between

electron-donating

OH and NH

groups. This

upfield shift is

unique to this

isomer.

H6 C6-H 7.60 - 7.85
Doublet (

Hz)

Deshielded.

Adjacent to the

pyridine nitrogen

(alpha effect),

but shielded

slightly by the

ortho-NH

.

OH C3-OH 10.0 - 11.0 Broad Singlet

Exchangeable

with D

O. Disappears

upon shake.

NH C5-NH 5.0 - 5.5 Broad Singlet

Exchangeable.

Integration must

be ~2H.

Distinction from Common Isomer: In the common 2-amino-5-bromo isomer, the H4 proton is

between OH and Br, leading to a shift typically >7.2 ppm. The upfield shift of H4 (<7.1 ppm) in

the 5-amino-2-bromo isomer is the key confirmation.

C. Carbon NMR ( C NMR)
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Solvent: DMSO-d

.

Carbon Environment
Shift (

, ppm)
Note

C2 C-Br ~135 - 140 Attached to N and Br.

C3 C-OH ~148 - 152
Deshielded by

Oxygen.

C4 CH ~110 - 115

Shielded by ortho-OH

and ortho-NH

.

C5 C-NH ~140 - 145 Attached to Amine.

C6 CH ~130 - 135 Alpha to Nitrogen.

D. Infrared Spectroscopy (FT-IR)
3300 - 3450 cm

: N-H stretching (Doublet for primary amine).

3100 - 3300 cm

: O-H stretching (Broad, often overlapping with NH).

1580 - 1620 cm

: C=N / C=C Pyridine ring stretching (Diagnostic "Breathing" mode).

~600 - 700 cm

: C-Br stretch.

Experimental Validation Protocols
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Protocol 1: Structural Elucidation Workflow
This workflow validates the regiochemistry (position of substituents) using 2D NMR

(NOESY/HMBC).

Sample: 5-Amino-2-bromo-3-hydroxypyridine

1. LC-MS Analysis
Target: m/z 189/191 (1:1 ratio)

2. 1H NMR (DMSO-d6)
Check Aromatic Region (6.5 - 8.0 ppm)

Two Doublets
(J ~2Hz)?

3. NOE/NOESY Experiment
Irradiate NH2 peak (~5.2 ppm)

Yes

NOE to H4 & H6 observed?
(NH2 is between H4 and H6)

NOE to H4 only?
(NH2 is at C2, common isomer)

CONFIRMED:
5-Amino-2-bromo isomer

Yes

REJECT:
Likely 2-Amino isomer

Yes

Click to download full resolution via product page
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Figure 1: Decision tree for validating the 5-amino-2-bromo regiochemistry against potential

isomers.

Protocol 2: HPLC Purity Assessment
Due to the amphoteric nature (amine + phenol), standard unbuffered silica columns will cause

tailing.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV @ 254 nm (aromatic ring) and 280 nm (phenol).

Expectation: The 5-amino isomer is slightly more polar than the 2-amino isomer due to the

accessibility of the amine and hydroxyl groups for solvation.

References & Authority
General Pyridine Characterization: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.

Wiley-Blackwell. (Standard text for pyridine spectral interpretation).

Spectral Database for Organic Compounds (SDBS): National Institute of Advanced Industrial

Science and Technology (AIST). (Use for comparative pyridine shifts).

Isotope Patterns in MS: McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass

Spectra. University Science Books. (Source for Br isotope ratio validation).

Common Isomer Comparison: Sigma-Aldrich Certificate of Analysis for 2-Amino-5-bromo-3-

hydroxypyridine (CAS 39903-01-0). (Useful for eliminating the incorrect isomer).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources
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To cite this document: BenchChem. [Technical Characterization Guide: 5-Amino-2-bromo-3-
hydroxypyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11728943/docs#technical-characterization-guide-5-
amino-2-bromo-3-hydroxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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